2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide
Description
2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide is a chloroacetamide derivative characterized by a dimethylamino-substituted cyclohexyl group attached to the nitrogen of the acetamide core. The dimethylamino group confers enhanced solubility in polar solvents due to its basicity, distinguishing it from analogues with hydrophobic or electron-withdrawing substituents .
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11/h8-9H,3-7H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAIWCKWYINKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Step 1 : 4-Dimethylamino-cyclohexylamine is dissolved in anhydrous dichloromethane at 0–5°C to prevent thermal degradation.
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Step 2 : Chloroacetyl chloride is added dropwise, maintaining pH 5–8 using sodium carbonate or triethylamine.
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Step 3 : Post-reaction, the mixture is stirred for 1–4 hours at room temperature, followed by aqueous workup and solvent evaporation.
Example Protocol (Adapted from CN1721392A) :
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Reactants : 1 mol 4-dimethylamino-cyclohexylamine, 1.1 mol chloroacetyl chloride.
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Solvent : Dichloromethane (200 mL).
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Base : Sodium acetate (1 mol).
Alternative Synthetic Routes
Use of DBU as a Catalyst
Recent advancements employ 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to enhance reaction efficiency. This method avoids excessive base usage and improves selectivity.
Procedure :
Continuous Flow Reactor Synthesis
Industrial-scale production utilizes continuous flow reactors to optimize heat dissipation and reduce side reactions. Parameters include:
Optimization of Reaction Parameters
Solvent Selection
| Solvent | Dielectric Constant | Reaction Efficiency (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 93 | 99.7 |
| THF | 7.52 | 89 | 98.5 |
| Toluene | 2.38 | 78 | 95.2 |
Polar solvents like dichloromethane enhance reagent solubility and reaction homogeneity.
Temperature Control
Lower temperatures (0–5°C) minimize hydrolysis of chloroacetyl chloride, while higher temperatures (25–30°C) accelerate reaction rates but risk byproduct formation.
Purification Techniques
Recrystallization
Crude product is recrystallized using methyl tert-butyl ether and methanol (5:1 v/v), achieving >99% purity.
Column Chromatography
Silica gel chromatography with cyclohexane-ethyl acetate (7:3) removes unreacted amine and dimeric byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Amidation | 87–93 | 99.7 | Industrial |
| DBU-Catalyzed | 75–95 | 98.5 | Lab-scale |
| Continuous Flow | 90–94 | 98.3 | Pilot-scale |
Challenges and Solutions
Hydrolysis of Chloroacetyl Chloride
Exposure to moisture leads to glycolic acid formation. Solutions include:
Byproduct Formation
Dimerization of 4-dimethylamino-cyclohexylamine is mitigated by:
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Controlled Stoichiometry : 1:1 molar ratio of amine to chloroacetyl chloride.
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Catalytic Bases : DBU reduces side reactions compared to inorganic bases.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted acetamides with various functional groups replacing the chloro group.
Oxidation Reactions: The major products include N-oxides and other oxidized derivatives.
Reduction Reactions: The major products are amine derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in synthesizing various organic compounds. It can undergo substitution, oxidation, and reduction reactions, making it versatile for creating derivatives with different functional groups .
Biology
- Antimicrobial Activity : Research indicates that 2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide exhibits antimicrobial properties against several pathogens. It has shown potential in inhibiting bacterial growth and may possess fungicidal effects .
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism is believed to involve interactions with cellular targets critical for cancer cell survival .
Medicine
- Pharmaceutical Development : Ongoing research explores the compound's potential as a pharmaceutical agent. Its structural characteristics may allow it to serve as a scaffold for developing new drugs targeting various diseases, including infections and cancer .
Antimicrobial Efficacy
In vitro studies have demonstrated that this compound effectively inhibits Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating significant antimicrobial action. This suggests its potential application in developing new antibacterial agents .
Anticancer Activity
A cytotoxicity assay revealed that the compound induces apoptosis in human breast cancer cells (MCF-7). The IC50 values obtained from these assays indicate potent anticancer activity compared to standard chemotherapeutics, highlighting its promise as a candidate for further drug development .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among chloroacetamide derivatives lie in the substituents attached to the nitrogen atom. Below is a comparative analysis of select analogues:
Notes:
Biological Activity
2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics, including a chloro group and a dimethylamino group, contribute to its reactivity and interactions with biological systems. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 219.71 g/mol. The presence of the chloro group enhances its electrophilic properties, while the dimethylamino group may facilitate hydrogen bonding with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 219.71 g/mol |
| Chloro Group | Present |
| Dimethylamino Group | Present |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth and possess fungicidal properties. The compound's mechanism likely involves disrupting cellular processes or inhibiting essential enzymes in microbial cells.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms. The dimethylamino group is hypothesized to enhance its interaction with cellular targets involved in cancer progression .
The biological activity of this compound is attributed to several mechanisms:
- Electrophilic Reactions : The chloro group acts as an electrophile, allowing the compound to participate in nucleophilic substitution reactions with biological molecules.
- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with various biological targets, influencing their function and activity.
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit specific enzymes critical for microbial survival and cancer cell metabolism.
In Vitro Studies
Recent studies have employed in vitro models to evaluate the efficacy of this compound against different strains of bacteria and cancer cell lines. For instance:
- Antibacterial Activity : In a study assessing its antibacterial properties, the compound demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value indicating effective antimicrobial action.
- Cytotoxicity in Cancer Cells : A cytotoxicity assay revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the chloro or dimethylamino groups could enhance its selectivity and potency against specific biological targets. Research has indicated that alterations in these functional groups can significantly impact the compound's binding affinity and overall biological activity .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves reacting chloroacetyl chloride with 4-dimethylaminocyclohexylamine in a polar aprotic solvent (e.g., DMF or THF) under controlled temperatures (0–40°C). Key optimization steps include:
- Maintaining a 1:1 molar ratio of reactants to minimize side products.
- Dropwise addition of chloroacetyl chloride to prevent exothermic side reactions.
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Monitoring reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures completion. Yield improvements (up to 75–85%) are achievable under inert atmospheres (N₂/Ar) and rigorous exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H NMR : Look for the acetamide NH proton (δ ~8.3–8.5 ppm, broad singlet) and cyclohexyl methylene protons (δ ~1.2–2.5 ppm, multiplet). The dimethylamino group appears as a singlet at δ ~2.2 ppm.
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~165–170 ppm. The cyclohexyl carbons appear between δ 25–50 ppm.
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry : The molecular ion [M+H]⁺ should match the exact mass (C₁₀H₁₈ClN₂O⁺: calculated 233.12).
Cross-validate purity using HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions or impurities. To address this:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Purity Validation : Use HPLC-MS to confirm >95% purity. Impurities as low as 5% can skew bioactivity results.
- Structural Analog Comparison : Test derivatives (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide ) to isolate substituent effects.
- Control Experiments : Include positive/negative controls (e.g., ciprofloxacin for antibacterial studies) to calibrate activity thresholds .
Q. What crystallographic strategies are recommended for determining the molecular structure of this compound, and how can SHELX software enhance refinement accuracy?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
- SHELX Workflow :
- SHELXD : Solve phases via dual-space methods for small molecules.
- SHELXL : Refine with anisotropic displacement parameters. Apply restraints for disordered cyclohexyl groups.
- TWIN Commands : Address twinning (common in flexible cyclohexyl derivatives).
Validate with R-factor convergence (<5%) and residual density maps. Compare bond lengths/angles with similar structures (e.g., N-(4-fluorophenyl)-2-chloroacetamide ) .
Q. In designing derivatives of this compound for enhanced bioactivity, what structural modifications show the most promise based on existing SAR studies?
- Methodological Answer : Prioritize modifications to the cyclohexyl ring and acetamide moiety:
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Electron-Withdrawing Groups : Introduce nitro (-NO₂) or fluoro (-F) substituents to enhance electrophilic reactivity (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide ).
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Heterocyclic Replacements : Substitute the cyclohexyl group with pyrazole (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide ) to improve solubility and target engagement.
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Bioisosteres : Replace chloro with trifluoromethyl (-CF₃) to modulate lipophilicity (logP).
Table 1 : Structure-Activity Relationships (SAR) of Selected Analogues
Compound Name Key Substituents Observed Bioactivity Reference 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide 4-F, 3-NO₂ on phenyl Antibacterial (K. pneumoniae) 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Pyrazole ring Enzyme inhibition Target Compound 4-Dimethylaminocyclohexyl Under investigation —
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
